Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
CAS No.: 6974-10-3
Cat. No.: VC21322573
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6974-10-3 |
---|---|
Molecular Formula | C12H11NO4 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | ethyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Standard InChI | InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
Standard InChI Key | NYNCZOLNVTXTTP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES | CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Properties
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is characterized by specific chemical identifiers and structural features that define its properties and behavior in chemical reactions. The compound possesses distinct physical and chemical characteristics that contribute to its utility in organic synthesis.
Chemical Structure and Identification
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is defined by the following key identifiers:
Property | Value |
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CAS Number | 6974-10-3 |
Molecular Formula | C12H11NO4 |
Molecular Weight | 233.22 g/mol |
Structure | Isoindoline-1,3-dione with ethyl acetate moiety |
IUPAC Name | ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate |
The structure features a phthalimide core with an acetate group attached to the nitrogen atom, and this acetate group is esterified with ethanol to form an ethyl ester. This creates a molecule with multiple functional groups: the cyclic imide, the methylene bridge, and the ethyl ester, each contributing to its chemical reactivity.
Synthesis Methods
The synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate can be accomplished through various methodologies, with traditional and modern approaches offering different advantages in terms of yield, purity, and scalability.
Traditional Synthetic Routes
The conventional synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves a reaction sequence starting with phthalic anhydride:
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Reaction of phthalic anhydride with glycine to form isoindoline-1,3-dione (phthalimide derivative)
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Subsequent esterification with ethanol in the presence of an acid catalyst such as sulfuric acid
This classical approach provides a straightforward pathway to the target compound but may require optimization of reaction conditions to achieve satisfactory yields and purity.
Modern Synthetic Approaches
Contemporary synthetic methodologies for preparing Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate include:
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Direct N-alkylation of phthalimide with ethyl bromoacetate in the presence of a suitable base
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Microwave-assisted synthesis to enhance reaction rates and improve yields
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One-pot synthesis protocols that combine multiple reaction steps for increased efficiency
Industrial Production
For industrial-scale production, considerations of efficiency, cost, and environmental impact become paramount:
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Large-scale batch reactors or continuous flow reactors are employed to enhance production efficiency and reduce costs
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Careful control of reaction parameters including temperature, pressure, and catalyst concentration is essential for optimizing yield and purity
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Purification processes may include recrystallization, column chromatography, or distillation depending on the specific requirements for product quality
Chemical Reactivity and Reactions
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate exhibits diverse chemical reactivity owing to its multiple functional groups, making it a versatile starting material for a wide range of transformations.
Functional Group Reactivity
The compound contains three key reactive sites, each capable of undergoing specific transformations:
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The ethyl ester group can participate in hydrolysis, transesterification, and reduction reactions
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The methylene group adjacent to the nitrogen atom can undergo α-functionalization reactions
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The phthalimide moiety can be cleaved under specific conditions (e.g., hydrazinolysis) to reveal a primary amine
These reactive sites allow the compound to serve as a platform for diverse chemical modifications, contributing to its utility in organic synthesis.
Key Chemical Transformations
Notable reactions of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate include:
Reaction Type | Conditions | Products |
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Ester Hydrolysis | Aqueous base or acid | 2-(1,3-dioxoisoindolin-2-yl)acetic acid |
Transesterification | Alternative alcohol, catalyst | Different ester derivatives |
Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |
Gabriel Synthesis | Base-mediated cleavage | Primary amines |
Nucleophilic Substitution | Nucleophile, base | α-substituted derivatives |
These transformations demonstrate the versatility of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a building block in organic synthesis, particularly for constructing more complex molecules with specific functional group patterns.
Applications in Chemical Synthesis
The structural features and reactivity profile of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate make it valuable in various synthetic applications, particularly in the preparation of pharmaceutically relevant compounds.
Pharmaceutical Intermediate
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds:
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Building block for compounds with potential anti-inflammatory, anticonvulsant, or antimicrobial properties
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Precursor for modified amino acids and peptide derivatives
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Intermediate in the synthesis of heterocyclic compounds with medicinal applications
Fine Chemical Synthesis
Beyond pharmaceutical applications, the compound finds utility in the synthesis of various fine chemicals:
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Preparation of specialty monomers for polymer synthesis
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Development of photosensitive materials
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Production of surfactants and other specialty chemicals
Protection Strategy
The phthalimide group in Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate serves as an effective protecting group for primary amines, making it valuable in multi-step synthesis:
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Protection of amino groups during complex synthesis routes
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Selective manipulation of other functional groups in the presence of protected amines
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Mild deprotection conditions to reveal primary amines at desired synthetic stages
Comparative Analysis with Related Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate belongs to a family of structurally related compounds, with variations in functional groups and substitution patterns leading to distinct chemical and biological properties.
Structural Analogues
Several compounds share structural similarities with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate | C12H11NO5 | 249.22 | Contains additional oxygen between nitrogen and acetate group |
Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfonylamino]acetate | C14H16N2O6S | 340.35 | Contains sulfonylamino group and additional linker |
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate | C11H9NO4 | 219.19 (estimated) | Contains methyl rather than ethyl ester |
These structural variations lead to differences in reactivity, physicochemical properties, and potential biological activities .
Functional Comparison
When compared to its structural analogues, Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate exhibits unique properties:
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Different hydrolysis rates compared to the oxy-derivative (Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate)
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Distinct conformational preferences affecting molecular recognition
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Varied reactivity profiles leading to different synthetic applications
The direct N-C bond in Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, as opposed to the N-O-C linkage in Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate, results in different bond strengths, angles, and electronic distributions, contributing to their distinct chemical behaviors .
Analytical Methods and Characterization
Comprehensive characterization of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is essential for confirming its identity, purity, and structural features.
Spectroscopic Analysis
Several spectroscopic techniques provide valuable information about the compound's structure:
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of both the imide (typically 1700-1750 cm⁻¹) and ester (1730-1750 cm⁻¹) groups
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Nuclear Magnetic Resonance (NMR): Distinctive signals for aromatic protons, methylene groups, and the ethyl moiety
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Mass Spectrometry: Molecular ion peak at m/z 233 with characteristic fragmentation patterns
Chromatographic Methods
For purity assessment and quantitative analysis, chromatographic techniques are employed:
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High-Performance Liquid Chromatography (HPLC): Separates the compound from potential impurities or related substances
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Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity
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Gas Chromatography (GC): Applicable for volatile derivatives or degradation products
Current Research and Future Directions
Research involving Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate continues to evolve, with new applications and synthetic methodologies emerging in the scientific literature.
Recent Advances
Current research focus areas include:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of catalytic methodologies for selective functionalization
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Investigation of new applications in medicinal chemistry and materials science
Future Perspectives
Potential future directions for research involving Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate include:
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Design of novel derivatives with enhanced biological activities
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Application in modern synthetic methodologies such as click chemistry and photoredox catalysis
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Integration into combinatorial chemistry approaches for rapid discovery of active compounds
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Exploration of sustainable synthesis methods using green chemistry principles
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